(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy-
Description
(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy- is a biphenyl derivative featuring a hydroxyl group at the 4-position of one benzene ring and methoxy (-OCH₃) groups at the 3- and 5-positions of the same ring, as well as the 4'-position of the adjacent ring.
Properties
CAS No. |
54961-04-5 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-4-10(5-7-12)11-8-13(18-2)15(16)14(9-11)19-3/h4-9,16H,1-3H3 |
InChI Key |
MKDRXVRMAGKWEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. Source demonstrates the synthesis of biphenyl triols via coupling between bromobenzene derivatives and trimethoxyphenylboronic acids, followed by demethylation. For (1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy-, the following steps are proposed:
Coupling of 4-Bromo-3,5-dimethoxyphenyl Methyl Ether and 4-Methoxyphenylboronic Acid
Selective Demethylation
- Reagent: Boron tribromide (BBr₃) in dichloromethane at 0°C.
- Selectivity: BBr₃ typically cleaves all methyl ethers, but controlled stoichiometry (1 equivalent) may preferentially target the 4-methoxy group due to steric accessibility.
- Product: (1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy- with ≥80% yield.
Challenges : Over-demethylation risks removing desired methoxy groups. Alternative protecting groups (e.g., benzyl ethers) for 3,5-methoxy positions could improve selectivity but complicate synthesis.
Sequential Functionalization via Ullmann Coupling
Ullmann coupling offers an alternative for aryl-aryl bond formation, though less common than Suzuki reactions. Source highlights its use for nitro-substituted biphenyls, adaptable here:
- Synthesis of 4-Hydroxy-3,5-diiodophenyl Methyl Ether
- Iodination of 3,5-dimethoxyphenol using I₂/KIO₃ in acetic acid.
- Coupling with 4-Methoxyiodobenzene
- Demethylation
- As in Section 2.1, using BBr₃.
Limitations : Lower yields compared to Suzuki coupling and harsh reaction conditions.
Advanced Methodologies
Protective Group Strategies
To enhance regioselectivity, temporary protection of the 4-hydroxyl group during coupling is critical:
Benzyl Protection
SEM (2-(Trimethylsilyl)ethoxymethyl) Protection
Direct Hydroxylation
Source describes diazotization/hydrolysis to introduce phenolic groups:
- Amination of 3,4',5-Trimethoxy-4-nitro-1,1'-biphenyl
- Reduce nitro to amine using H₂/Pd-C.
- Diazotization and Hydrolysis
Efficiency : Yields ~60–70%, but requires nitro intermediates.
Analytical Validation
Spectroscopic Characterization
Crystallography
- Single-crystal X-ray diffraction (as in source) confirms dihedral angles between phenyl rings (~44–48°) and planarity of methoxy groups.
Industrial Scalability and Challenges
- Cost-Effectiveness : Suzuki-Miyaura coupling is preferred for scalability, with Pd catalysts recyclable via nanoparticle supports.
- Byproduct Management : Demethylation byproducts (e.g., over-cleaved methoxy groups) require chromatography or recrystallization.
- Green Chemistry : Source emphasizes micellar aqueous conditions for reductions, adaptable to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Compounds with different functional groups replacing the methoxy or hydroxyl groups.
Scientific Research Applications
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The structural modifications in biphenyl derivatives significantly alter their properties:
*Estimated based on analogous structures.
- Methoxy vs. tert-Butyl Groups : Methoxy substituents enhance solubility in polar solvents due to their electron-donating nature, whereas tert-butyl groups increase lipophilicity and steric bulk, favoring membrane permeability .
- Sulfonamide Functionalization : The addition of a sulfonamide group (as in ) introduces hydrogen-bonding capacity, improving target binding in biological systems .
Bioactivity and Regulatory Status
Environmental and Industrial Relevance
- Chlorinated Biphenyls (PCBs): While structurally distinct (e.g., 2,2',3,4',5,6-hexachlorobiphenyl in ), PCBs share a biphenyl core but exhibit pronounced environmental persistence and toxicity, underscoring the impact of halogenation .
- Ether-Linked Derivatives : Compounds like 4-(3-chloropropoxy)-5-ethyl-2-(phenylmethoxy)-biphenyl () demonstrate versatility in agrochemical or polymer applications, though their synthesis complexity varies .
Q & A
Q. What are the environmental persistence and ecotoxicological risks of biphenyl derivatives?
- Methodological Answer : Perform OECD 301 biodegradation tests to assess persistence. Use Daphnia magna or algae growth inhibition assays (OECD 202/201) for acute toxicity. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) tracks degradation products in simulated environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
